Tributyltin sulfide
Overview
Description
Tributyltin sulfide is an organotin compound with the molecular formula ( \text{C}{24}\text{H}{54}\text{S}\text{Sn}_2 ). It is part of the broader class of tributyltin compounds, which are known for their applications as biocides and antifouling agents. These compounds contain three butyl groups covalently bonded to a tin atom, and in the case of this compound, the tin atoms are further bonded to a sulfur atom.
Mechanism of Action
Target of Action
Tributyltin sulfide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating a range of reproductive, developmental, and metabolic pathways at the organism level .
Mode of Action
The interaction of this compound with its targets, RXR and PPARγ, results in a molecular initiating event (MIE) that alters a range of reproductive, developmental, and metabolic pathways . This interaction is considered the primary endocrine mechanism of action .
Biochemical Pathways
this compound affects various biochemical pathways. It has been recognized as an endocrine-disrupting chemical (EDC) that influences biological activities such as growth, reproduction, and other physiological processes . It also interferes with natural ecdysteroid hormones at the metabolic pathways regulating growth and reproduction .
Pharmacokinetics
It’s known that the compound can be transferred across the blood-brain barrier and from the placenta to the fetus .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It disrupts the endocrine system, potentially leading to the masculinization of females . It also impacts reproductive and metabolic pathways primarily through interaction with the RXR and PPARγ nuclear receptors .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. When introduced into a marine or aquatic environment, it adheres to bed sediments . Its toxicity prevents the growth of algae, barnacles, molluscs, and other organisms on ships’ hulls . The compound’s impact is also influenced by the rates of uptake and elimination, chemical potency, and metabolic capacity .
Biochemical Analysis
Biochemical Properties
Tributyltin sulfide interacts with various enzymes, proteins, and other biomolecules. It has been found to influence biological activities such as growth and reproduction . The compound is known to interact with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These interactions can alter a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also increases the production of reactive oxygen species (ROS) and the phosphorylation of protein kinase C (PKC-pan) and extracellular signal-regulated kinase (ERK)1/2 . These effects can be reversed by antiestrogen ICI182780 and inhibitors of ROS, [Ca2+]i, and PKC .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level . It also influences the rates of uptake and elimination, chemical potency, and metabolic capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that TBT can induce insulin dysregulation and disturb glucose homeostasis . It also adheres to bed sediments and can remain and be released for up to 30 years .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in sea urchins, the fertilization rates decreased in a concentration-dependent manner, with significant reduction following treatment with TBT at 0.05 ppb .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interfere with natural ecdysteroid hormones at the metabolic pathways regulating growth and reproduction . It also impacts reproductive and metabolic pathways primarily through interaction with the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor (PPARγ) nuclear receptors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. When introduced into a marine or aquatic environment, TBT adheres to bed sediments . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .
Subcellular Localization
It is known that TBT can cause changes in protein localization induced by perturbations such as environmental stress, drug treatment, or gene knockout .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyltin sulfide can be synthesized through the reaction of tributyltin chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as toluene under reflux conditions. The general reaction is as follows: [ 2 \text{(C}_4\text{H}_9)_3\text{SnCl} + \text{Na}_2\text{S} \rightarrow (\text{C}_4\text{H}_9)_3\text{Sn}_2\text{S} + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Tributyltin sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyltin sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions.
Biology: It has been studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.
Comparison with Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
Comparison: Tributyltin sulfide is unique among tributyltin compounds due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. For example, tributyltin oxide is primarily used as an antifouling agent, while tributyltin chloride is used in organic synthesis. Tributyltin hydride is a well-known reducing agent in organic chemistry. The sulfur atom in this compound allows it to participate in specific reactions that other tributyltin compounds may not undergo.
Properties
IUPAC Name |
tributyl(tributylstannylsulfanyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFCKBPZPBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058384 | |
Record name | Bis(tributyltin) sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-30-4 | |
Record name | Tributyltin sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4808-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distannathiane, 1,1,1,3,3,3-hexabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(tributyltin) sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexabutyldistannathiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLTIN SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tributyltin Sulfide primarily used for in chemical research?
A1: this compound is frequently employed as a sulfur-transfer reagent in organic synthesis. [] It demonstrates effectiveness in reacting with various halogenated compounds to yield symmetrical sulfides. This property makes it valuable for introducing sulfur atoms into organic molecules. []
Q2: Are there any specific examples of this compound's application in heterocyclic chemistry?
A2: Yes, research highlights its use in synthesizing heterocyclic phenyl sulfides. For example, this compound successfully couples with halogenated heterocyclic compounds such as bromopyridines, bromopyrimidines, chloropyrimidines, and iodouracils under palladium catalysis. This reaction leads to the formation of the corresponding heterocyclic phenyl sulfides in good yields. []
Q3: Beyond its sulfur-transfer capabilities, does this compound have applications in polymer chemistry?
A3: Indeed, this compound plays a role as a modifier in Ziegler-type propylene polymerization catalysts. [, ] Studies reveal that using this compound in combination with other modifiers like tributyl phosphite can significantly enhance both the activity and stereospecificity of these catalysts. [] This modification is crucial for controlling the properties of the resulting polypropylene polymers.
Q4: What are the safety considerations associated with handling this compound?
A4: Tributyltin compounds, in general, are known to be toxic. [] While specific toxicity data for this compound might require further investigation, it's crucial to handle it with caution. Researchers should employ appropriate safety measures, including personal protective equipment and working in well-ventilated areas, to minimize exposure risks.
Q5: How does this compound contribute to research on Hydrogen Sulfide donors?
A5: this compound serves as a key intermediate in synthesizing sulfur-35-labeled trisulfides like cysteine trisulfide and glutathione trisulfide, and GYY-4137. [] These compounds are valuable as donors of radioactive hydrogen sulfide (H2S). The process involves reacting this compound with N-bromophthalimide to generate a monosulfur transfer reagent, which then reacts with specific thiols to yield the desired trisulfides. This approach enables the study of H2S's role as a gasotransmitter by tracking the radiolabeled sulfur. []
Q6: Is there any research on the environmental impact of this compound?
A6: While the provided abstracts don't delve into the environmental impact of this compound specifically, it's essential to recognize that tributyltin compounds, in general, are known environmental pollutants. [] Given the structural similarity, understanding the potential ecological effects and degradation pathways of this compound requires further investigation.
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